molecular formula C13H12N4O3S2 B5700786 1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide

1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide

Cat. No. B5700786
M. Wt: 336.4 g/mol
InChI Key: LNWLFFTZIWSFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as MI-2, and it is synthesized through a complex chemical process. MI-2 has been extensively studied for its biological and physiological effects, and it has been found to have a wide range of applications in scientific research.

Mechanism of Action

MI-2 works by inhibiting the activity of the MALT1 protein, which is involved in the regulation of immune responses. The MALT1 protein plays a crucial role in the activation of T cells, which are important for the immune response against pathogens. MI-2 binds to the active site of the MALT1 protein and prevents its activity, thereby inhibiting the activation of T cells.
Biochemical and Physiological Effects
MI-2 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, MI-2 has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. MI-2 has also been found to have immunosuppressive effects, which could be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

MI-2 has several advantages for lab experiments. It is a potent and specific inhibitor of the MALT1 protein, which makes it a useful tool for studying the role of MALT1 in immune responses. Additionally, MI-2 has been found to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments.
However, there are also limitations to the use of MI-2 in lab experiments. MI-2 is a complex compound that requires a multistep synthesis process, which can be time-consuming and expensive. Additionally, MI-2 has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

MI-2 has several potential future directions for scientific research. One potential direction is the development of MI-2 analogs that have improved solubility and potency. Another potential direction is the investigation of MI-2's effects on other proteins involved in immune responses. Additionally, MI-2 could be further studied for its potential applications in the treatment of inflammatory and autoimmune diseases.
Conclusion
In conclusion, MI-2 is a complex chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MI-2 has been extensively studied for its biological and physiological effects, and it has been found to have a wide range of applications in scientific research. MI-2 is a potent inhibitor of the MALT1 protein and has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. MI-2 has several advantages for lab experiments, but there are also limitations to its use. MI-2 has several potential future directions for scientific research, and it could be further studied for its potential applications in the treatment of inflammatory and autoimmune diseases.

Synthesis Methods

The synthesis of MI-2 involves a multistep process that requires several chemical reagents and intermediates. The first step involves the preparation of 1-methyl-1H-indole-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-mercapto-1,3-thiazole to form the thiazole amide intermediate. The final step involves the reaction of the thiazole amide intermediate with sulfonamide to form MI-2.

Scientific Research Applications

MI-2 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the MALT1 protein, which is involved in the regulation of immune responses. MI-2 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, MI-2 has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

1-methyl-N-(1,3-thiazol-2-ylsulfamoyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-17-8-10(9-4-2-3-5-11(9)17)12(18)15-22(19,20)16-13-14-6-7-21-13/h2-8H,1H3,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWLFFTZIWSFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NS(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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